(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Overview
Description
®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a chiral amino acid derivative with significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a propanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
The safety data sheet for a similar compound, “3-(2,4-Dichlorophenyl)propionic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .
Future Directions
The future directions for compounds like “®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid” could involve further development and increased utilization of biocatalysis for the production of drugs . This approach emphasizes green chemistry and could lead to more economically and environmentally attractive processes .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are often used as herbicides . They typically target plant growth hormones, causing uncontrolled growth and eventually death of the plant .
Mode of Action
These compounds usually mimic the action of plant growth hormones, disrupting normal plant growth and development .
Biochemical Pathways
The exact biochemical pathways affected by these compounds can vary, but they often involve the disruption of normal plant growth and development processes .
Pharmacokinetics
Many of these compounds are known to be highly water-soluble .
Result of Action
The result of the action of these compounds is typically the death of the plant due to uncontrolled growth and development .
Action Environment
The action of these compounds can be influenced by various environmental factors, such as soil composition, temperature, and rainfall .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the alkylation of a chiral amine with a dichlorophenyl-substituted alkyl halide, followed by hydrolysis to yield the target compound. Reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like sodium hydride (NaH) to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions include nitroso derivatives, reduced chlorophenyl compounds, and various substituted amides.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.
2,4-Dichlorophenol: A precursor to various herbicides and disinfectants.
Halocarbons: Compounds containing carbon and halogen atoms, used in various industrial applications.
Uniqueness
®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is unique due to its chiral nature and the presence of both an amino group and a dichlorophenyl group. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(3R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHQDRDWQIHGKZ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351660 | |
Record name | (3R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778571-53-2 | |
Record name | (3R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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